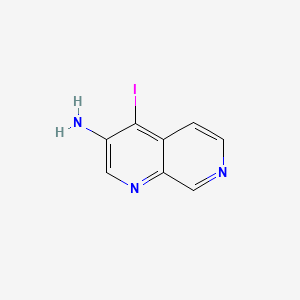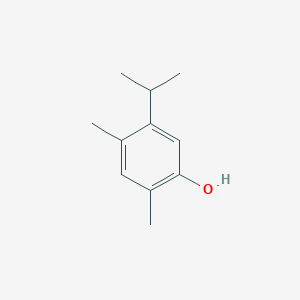acetate CAS No. 845548-50-7](/img/structure/B13936113.png)
Ethyl [3-(4-bromophenyl)-4,6-dimethoxy-1H-indol-7-yl](oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromophenyl group, two methoxy groups, and an oxo-acetic acid ethyl ester moiety attached to the indole core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The oxo-acetic acid ethyl ester moiety is attached through esterification reactions involving ethyl chloroacetate and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
- Potential applications in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to nuclear receptors, influencing gene expression and cellular metabolism . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and has similar methoxy functional groups.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Uniqueness:
- The presence of both bromophenyl and methoxy groups in [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester provides unique reactivity and potential biological activities.
- The indole core structure is a key feature that distinguishes it from other similar compounds, offering unique binding properties and interactions with biological targets.
Eigenschaften
CAS-Nummer |
845548-50-7 |
|---|---|
Molekularformel |
C20H18BrNO5 |
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
ethyl 2-[3-(4-bromophenyl)-4,6-dimethoxy-1H-indol-7-yl]-2-oxoacetate |
InChI |
InChI=1S/C20H18BrNO5/c1-4-27-20(24)19(23)17-15(26-3)9-14(25-2)16-13(10-22-18(16)17)11-5-7-12(21)8-6-11/h5-10,22H,4H2,1-3H3 |
InChI-Schlüssel |
KESRBOCWHBQICH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=C(C=C(C2=C1NC=C2C3=CC=C(C=C3)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


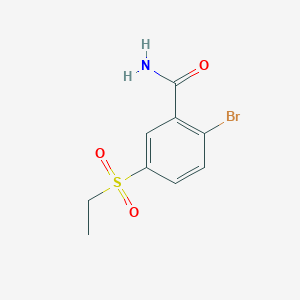

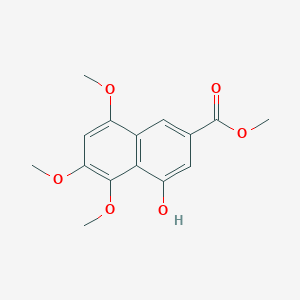
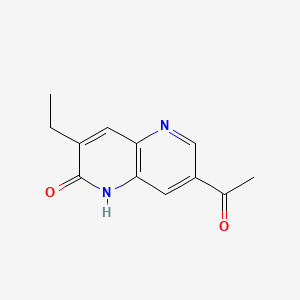
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)
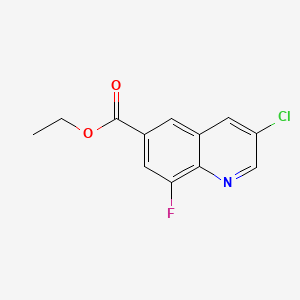
![5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
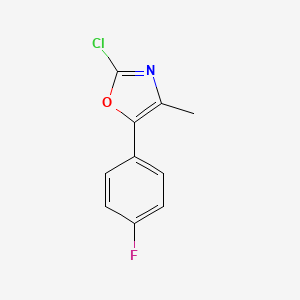
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
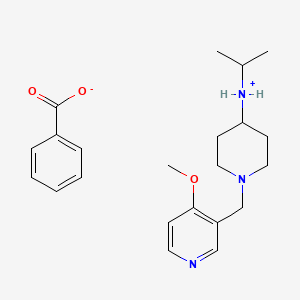
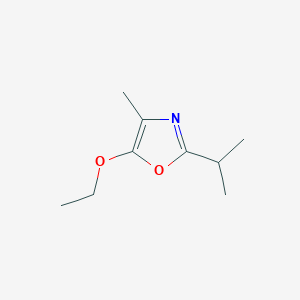
![(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13936087.png)
